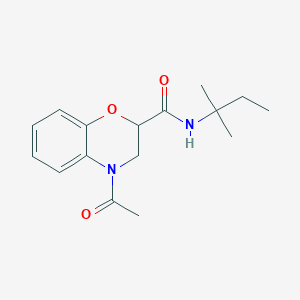
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as BZC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BZC belongs to the class of benzoxazines, which are heterocyclic compounds that contain an oxygen atom and nitrogen atom in their ring structure.
作用机制
The mechanism of action of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, studies have suggested that 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of various proteins involved in cell proliferation and survival. In neurodegenerative diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation by modulating various signaling pathways. In infectious diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of various pathogens by disrupting their cell membrane and inhibiting their enzyme activity.
实验室实验的优点和局限性
One advantage of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its broad spectrum of therapeutic applications, which allows for the investigation of various disease models. However, one limitation of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
未来方向
There are several future directions for the investigation of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its therapeutic potential in other disease models, such as cardiovascular diseases and autoimmune diseases. Additionally, the elucidation of its mechanism of action and its interaction with other therapeutic agents may provide insights into its clinical applications.
合成方法
The synthesis of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-amino-4-methylpentanoic acid with acetic anhydride and 2-methyl-2-butanol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in high yield and purity.
科学研究应用
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In infectious disease research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
属性
IUPAC Name |
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-16(3,4)17-15(20)14-10-18(11(2)19)12-8-6-7-9-13(12)21-14/h6-9,14H,5,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBHCMAYTQUBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

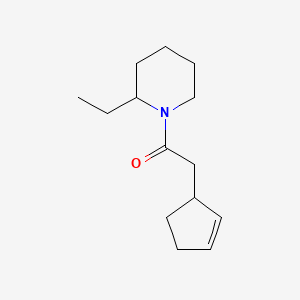


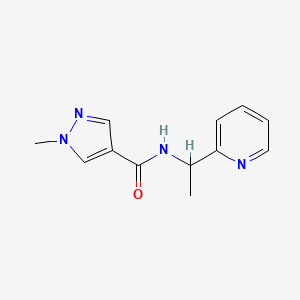
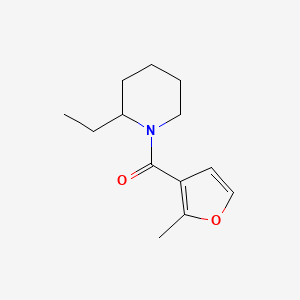


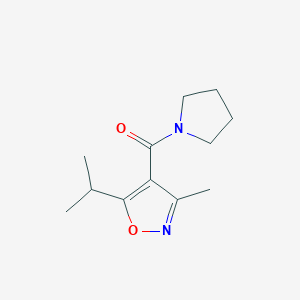

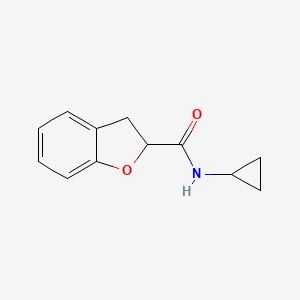
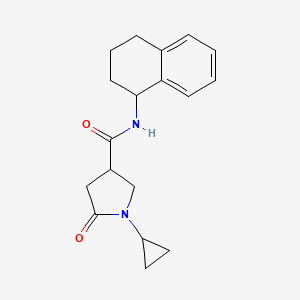
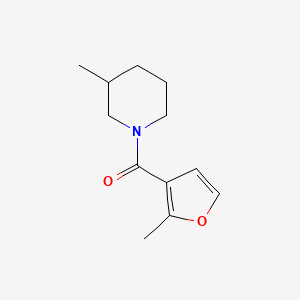

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)